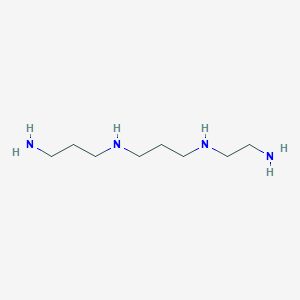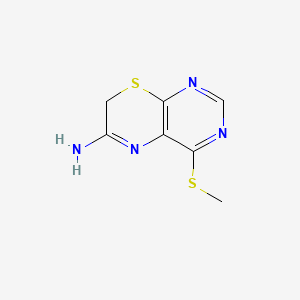
10-Methyldocos-9-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyldocos-9-ene is a chemical compound with the molecular formula C23H46. It is an unsaturated hydrocarbon with a double bond between the ninth and tenth carbon atoms, and a methyl group attached to the tenth carbon. This compound is part of the alkene family and is known for its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyldocos-9-ene typically involves the alkylation of a suitable precursor. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by selective dehydrogenation to introduce the double bond at the desired position. Catalysts such as palladium on carbon or platinum oxide are commonly used in these processes .
Analyse Des Réactions Chimiques
Types of Reactions: 10-Methyldocos-9-ene undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert it to a saturated hydrocarbon.
Substitution: The methyl group can undergo halogenation or other substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide.
Reduction: Palladium on carbon, platinum oxide.
Substitution: Halogens (e.g., bromine, chlorine), strong acids or bases.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
10-Methyldocos-9-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 10-Methyldocos-9-ene involves its interaction with various molecular targets. In biological systems, it may integrate into cell membranes, affecting membrane fluidity and function. Its double bond and methyl group can participate in various biochemical pathways, influencing cellular processes such as signal transduction and lipid metabolism .
Comparaison Avec Des Composés Similaires
9-Methyldocos-8-ene: Similar structure but with the double bond and methyl group shifted by one carbon.
10-Methyldocos-8-ene: Similar structure but with the double bond shifted by one carbon.
9-Methyldocos-9-ene: Similar structure but with the methyl group attached to the ninth carbon.
Uniqueness: 10-Methyldocos-9-ene is unique due to the specific positioning of its double bond and methyl group, which can influence its reactivity and interaction with other molecules. This unique structure makes it valuable in various chemical and biological applications .
Propriétés
Numéro CAS |
52078-32-7 |
|---|---|
Formule moléculaire |
C23H46 |
Poids moléculaire |
322.6 g/mol |
Nom IUPAC |
10-methyldocos-9-ene |
InChI |
InChI=1S/C23H46/c1-4-6-8-10-12-13-14-16-18-20-22-23(3)21-19-17-15-11-9-7-5-2/h21H,4-20,22H2,1-3H3 |
Clé InChI |
ZLMSHWSQZPXENK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(=CCCCCCCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


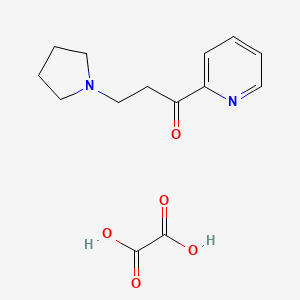
![Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B14662414.png)
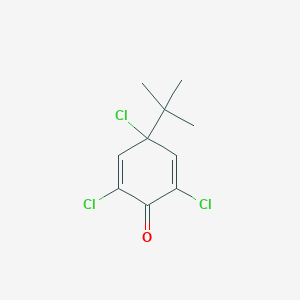

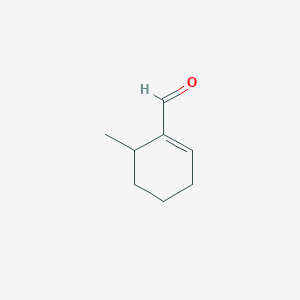
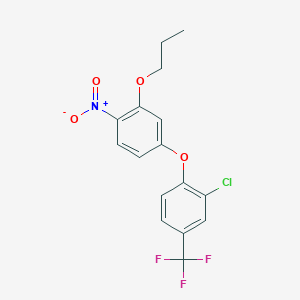
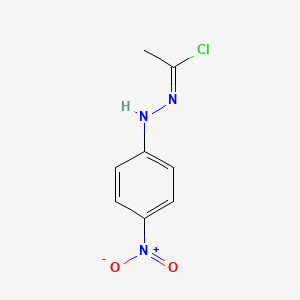

![1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane](/img/structure/B14662465.png)
![6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine](/img/structure/B14662469.png)
